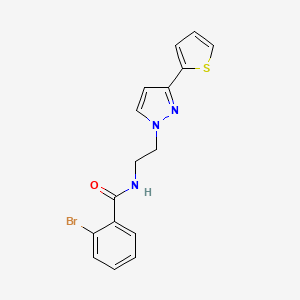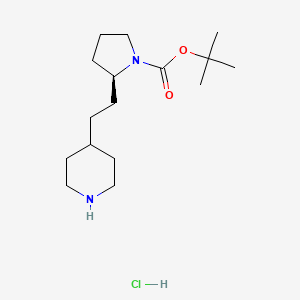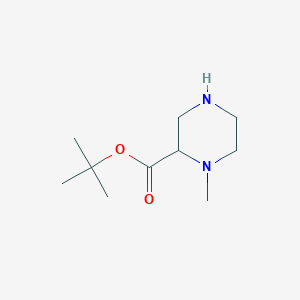
(E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticholinesterase and Antioxidant Activities : A study by Kurt et al. (2015) explored the synthesis of coumarylthiazole derivatives with aryl urea/thiourea groups, demonstrating inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are enzymes relevant in neurodegenerative diseases. The study also investigated the antioxidant activities of these compounds.
Antimicrobial Activity : Research by Habib et al. (2013) focused on novel quinazolinone derivatives, a category to which the queried compound belongs. These derivatives showed promise as antimicrobial agents against various pathogens.
Potential Anticancer Agents : A paper by Farag et al. (2012) described the synthesis of quinazolinone derivatives for potential use as anti-inflammatory and analgesic agents, which can be relevant in cancer treatment for symptom management.
Electro-Fenton Degradation of Antimicrobials : In a study by Sirés et al. (2007), the focus was on the degradation of antimicrobials using electro-Fenton systems, demonstrating the potential of urea derivatives in environmental applications.
Synthesis and Evaluation of Antimicrobial Agents : Desai et al. (2007) conducted research on new quinazolines as potential antimicrobial agents, highlighting their effectiveness against various bacterial and fungal strains.
Discovery of Potent Apoptosis Inducer and Anticancer Agent : Sirisoma et al. (2009) discovered a quinazoline derivative that induces apoptosis and demonstrated efficacy as an anticancer agent, showing the potential of similar compounds in cancer therapy.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3-chlorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3-chlorobenzoyl isocyanate", "sodium borohydride", "urea", "acetonitrile", "triethylamine", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 4.5 mmol) and triethylamine (1.3 mL, 9.0 mmol) in dichloromethane (20 mL) and stir at room temperature for 10 min.", "Step 2: Add 3-chlorobenzoyl isocyanate (1.2 g, 5.4 mmol) dropwise to the reaction mixture and stir at room temperature for 2 h.", "Step 3: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL).", "Step 4: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in acetonitrile (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly at 0°C.", "Step 6: Stir the reaction mixture at room temperature for 2 h and quench with water (20 mL).", "Step 7: Extract the mixture with dichloromethane (3 x 20 mL), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 8: Dissolve the resulting intermediate in diethyl ether (20 mL) and add urea (0.5 g, 8.4 mmol) slowly at room temperature.", "Step 9: Stir the reaction mixture at room temperature for 2 h and filter the resulting solid.", "Step 10: Wash the solid with diethyl ether and dry under reduced pressure to obtain the desired product, (E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Número CAS |
899728-48-4 |
Nombre del producto |
(E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Fórmula molecular |
C18H17ClN4O3 |
Peso molecular |
372.81 |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H17ClN4O3/c1-26-10-9-23-16(14-7-2-3-8-15(14)21-18(23)25)22-17(24)20-13-6-4-5-12(19)11-13/h2-8,11H,9-10H2,1H3,(H2,20,22,24) |
Clave InChI |
CLIJVUBIHRIZAE-CJLVFECKSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2940033.png)

![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2940044.png)
![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2940045.png)


![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2940051.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)